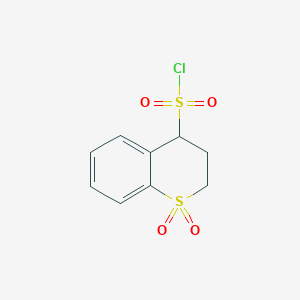
Thiochromane-4-sulfonyl chloride-1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiochromane-4-sulfonyl chloride-1,1-dioxide is a sulfur-containing heterocyclic compound. It is a derivative of thiochromane, which is known for its versatile applications in organic synthesis and medicinal chemistry. The compound’s structure includes a sulfonyl chloride group and a dioxide moiety, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Thiochromane-4-sulfonyl chloride-1,1-dioxide can be synthesized through several methods. One common approach involves the treatment of thiochroman with chlorosulfonic acid, followed by oxidation. Another method includes the reaction of thiochroman with sulfuryl chloride under controlled conditions . These reactions typically require anhydrous conditions and are carried out at low temperatures to prevent decomposition.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The use of continuous flow reactors has also been explored to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products .
化学反応の分析
Types of Reactions
Thiochromane-4-sulfonyl chloride-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide.
Substitution: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ bases like triethylamine or pyridine to facilitate the reaction.
Major Products Formed
Sulfonic acids: Formed through oxidation.
Sulfonamides: Result from reduction reactions.
Substituted thiochromanes: Produced via nucleophilic substitution.
科学的研究の応用
Thiochromane-4-sulfonyl chloride-1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of thiochromane-4-sulfonyl chloride-1,1-dioxide involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of bioactive compounds and materials .
類似化合物との比較
Similar Compounds
Thiochroman-4-one: A precursor in the synthesis of thiochromane-4-sulfonyl chloride-1,1-dioxide.
Thiochroman-4-sulfonic acid: An oxidation product of this compound.
Thiochroman-4-sulfonamide: A reduction product of this compound.
Uniqueness
This compound is unique due to its dual functional groups (sulfonyl chloride and dioxide), which provide a versatile platform for various chemical transformations. This makes it a valuable intermediate in both academic research and industrial applications .
特性
分子式 |
C9H9ClO4S2 |
|---|---|
分子量 |
280.8 g/mol |
IUPAC名 |
1,1-dioxo-3,4-dihydro-2H-thiochromene-4-sulfonyl chloride |
InChI |
InChI=1S/C9H9ClO4S2/c10-16(13,14)9-5-6-15(11,12)8-4-2-1-3-7(8)9/h1-4,9H,5-6H2 |
InChIキー |
KMLAOIYSLOBUSJ-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C1S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


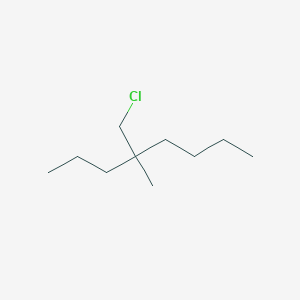
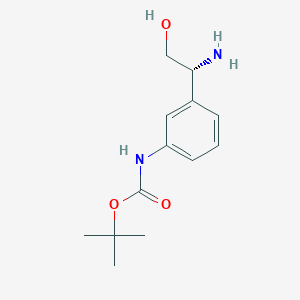
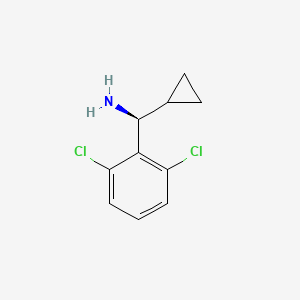
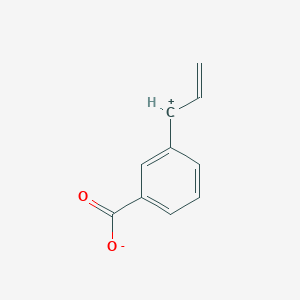
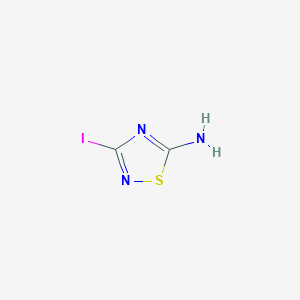
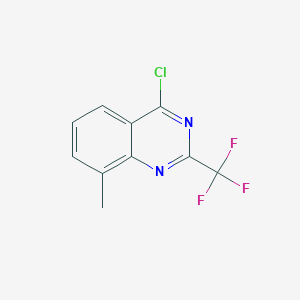
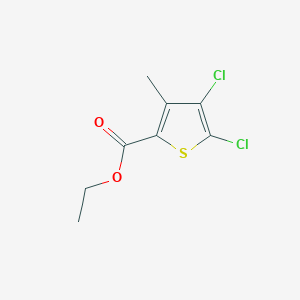
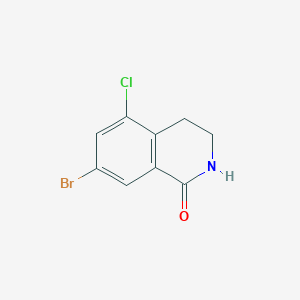
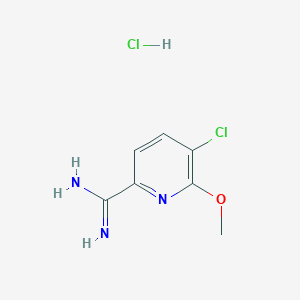
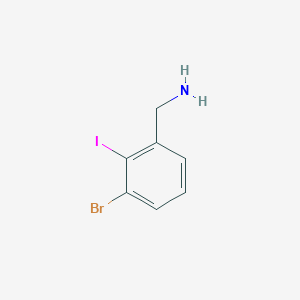
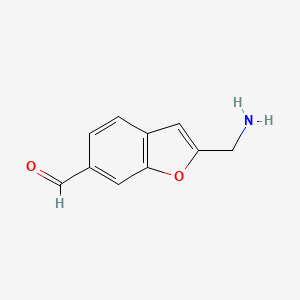
![2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B13653021.png)
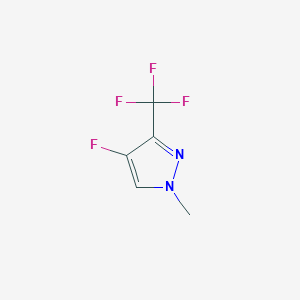
![4-[4-(4-phenylphenyl)phenyl]benzoic acid](/img/structure/B13653033.png)
